4-Azetidinomethyl-4'-trifluoromethylbenzophenone 4-Azetidinomethyl-4'-trifluoromethylbenzophenone
Brand Name: Vulcanchem
CAS No.: 898756-86-0
VCID: VC2478188
InChI: InChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2
SMILES: C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C18H16F3NO
Molecular Weight: 319.3 g/mol

4-Azetidinomethyl-4'-trifluoromethylbenzophenone

CAS No.: 898756-86-0

Cat. No.: VC2478188

Molecular Formula: C18H16F3NO

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

4-Azetidinomethyl-4'-trifluoromethylbenzophenone - 898756-86-0

Specification

CAS No. 898756-86-0
Molecular Formula C18H16F3NO
Molecular Weight 319.3 g/mol
IUPAC Name [4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2
Standard InChI Key GOMYSXORGHLJOG-UHFFFAOYSA-N
SMILES C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structure

Molecular Properties

4-Azetidinomethyl-4'-trifluoromethylbenzophenone presents a well-defined molecular composition with specific chemical properties that distinguish it from other benzophenone derivatives. The compound consists of two substituted phenyl rings connected by a carbonyl group, forming the benzophenone backbone. One phenyl ring bears an azetidinomethyl group (a four-membered nitrogen-containing ring attached via a methylene bridge), while the other phenyl ring contains a trifluoromethyl substituent, contributing to the compound's unique chemical behavior and potential applications .

Structural Characteristics

The compound features several key structural elements that define its chemical behavior:

  • A benzophenone core consisting of two phenyl rings connected by a carbonyl (C=O) group

  • An azetidinomethyl substituent (a four-membered nitrogen heterocycle attached via a methylene bridge) at the para position of one phenyl ring

  • A trifluoromethyl group at the para position of the second phenyl ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a relatively uncommon structural feature in pharmaceutical compounds. This structural element may confer specific conformational properties and reactivity patterns to the molecule. The trifluoromethyl group, known for its electron-withdrawing properties and metabolic stability, likely influences the electronic distribution within the molecule and may contribute to its interaction with biological targets .

Nomenclature and Identification

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is [4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone. This systematic name describes the structural arrangement of atoms and functional groups within the molecule, following internationally accepted chemical naming conventions .

The compound is also known by several synonyms, including:

  • (4-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone

  • 1-({4-[4-(TRIFLUOROMETHYL)BENZOYL]PHENYL}METHYL)AZETIDINE

  • [4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone

  • [4-(1-Azetidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone

  • {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone

Registry Numbers and Identifiers

For precise identification in chemical databases and literature, 4-Azetidinomethyl-4'-trifluoromethylbenzophenone is associated with specific registry numbers and chemical identifiers:

Identifier TypeValue
CAS Registry Number898756-86-0
PubChem CID24724417
InChIInChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2
InChIKeyGOMYSXORGHLJOG-UHFFFAOYSA-N
SMILESC1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
DSSTox Substance IDDTXSID30642816
WikidataQ82553968
PropertyValueSource
Molecular Weight319.3 g/molComputed by PubChem 2.2
Molecular FormulaC18H16F3NOComputed by PubChem 2.2
Physical StateLikely solid at room temperature (based on similar benzophenone derivatives)Inferred
LogPNot provided in search results-
Hydrogen Bond Donors0Inferred from structure
Hydrogen Bond Acceptors2 (carbonyl oxygen and nitrogen)Inferred from structure
Rotatable BondsMultiple, including the methylene bridge connecting to azetidineInferred from structure

The presence of the trifluoromethyl group likely contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogs. The azetidine ring, being a basic nitrogen-containing heterocycle, would contribute to the compound's behavior as a weak base and may influence its solubility profile and potential for ionic interactions .

Research Status and Data Limitations

The available search results indicate that while 4-Azetidinomethyl-4'-trifluoromethylbenzophenone has been registered in chemical databases with complete structural information, comprehensive studies specifically focused on this compound appear limited in the accessible literature. The most recent modification to the compound's database entry was reported as April 5, 2025, suggesting ongoing curation of its chemical information .

Several research questions remain unanswered based on the available data:

  • Has 4-Azetidinomethyl-4'-trifluoromethylbenzophenone been evaluated for specific biological activities?

  • What are the established synthetic routes for this compound?

  • Have structure-activity relationship studies been conducted with this compound or its close analogs?

  • Does this compound have any documented applications in pharmaceutical research, materials science, or other fields?

These knowledge gaps highlight opportunities for future research efforts focused on this compound and its derivatives.

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